molecular formula C17H21N6+ B1195588 Quinapyramine CAS No. 20493-41-8

Quinapyramine

Katalognummer: B1195588
CAS-Nummer: 20493-41-8
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: KMJWBVJQFGRCEB-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinapyramine can be synthesized through a series of chemical reactions involving the condensation of 4-amino-1,2-dimethylquinolinium with 2-amino-1,6-dimethylpyrimidin-4-ylamine . The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced by optimizing the reaction conditions to maximize yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Quinapyramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include this compound derivatives with altered pharmacological properties, which can be used for different therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Treatment of Trypanosomiasis in Horses

Quinapyramine sulfate has been established as a highly effective treatment for trypanosomiasis in Thoroughbred horses. A study indicated that it achieved a 100% cure rate at a dosage of 1 mg/kg body weight, significantly outperforming other treatments such as isometamedium chloride and diminazene aceturate, which showed lower efficacy rates of 95.83% and 75%, respectively . Hematological parameters were restored to normal levels within three weeks post-treatment, demonstrating its effectiveness in reversing disease-induced changes .

Combination Therapies

Research has explored the use of this compound in combination with other drugs. For instance, a case study on a horse with Dourine indicated that a combination therapy involving this compound sulfate and diminazene aceturate resulted in complete recovery without any recurrence of infection over a period of 2.5 years. This suggests that such combinations may enhance therapeutic outcomes and provide longer-lasting protection against reinfection .

Novel Formulations

Recent advancements have focused on improving the delivery and efficacy of this compound through novel formulations:

  • Nanoparticle Encapsulation : this compound sulfate has been encapsulated in chitosan-mannitol nanoparticles (ChQS-NPs) to enhance its bioavailability and reduce toxicity. This formulation was shown to maintain therapeutic effects while minimizing adverse reactions in animal models. The nanoparticles demonstrated effective targeting of Trypanosoma evansi in infected rabbits, leading to significant improvements in clinical symptoms and overall health .
Formulation Efficacy Toxicity Notes
This compound Sulfate100% (1 mg/kg)ModerateStandard treatment for equine trypanosomiasis
Chitosan-Mannitol NPsEnhanced efficacyLowImproved delivery system with reduced side effects

Efficacy Against Trypanosoma evansi

A comprehensive study evaluated the effectiveness of this compound sulfate-loaded nanoparticles against Trypanosoma evansi. The results indicated that these nanoparticles not only improved the therapeutic index but also demonstrated biocompatibility and reduced cytotoxicity compared to traditional formulations .

Long-term Effects on Equines

In another case involving an equine patient treated for Dourine, follow-up examinations confirmed no signs of reinfection after treatment with this compound sulfate combined with diminazene aceturate. The horse's reproductive health also improved significantly post-treatment, indicating not only the drug's effectiveness in eliminating infections but also its potential benefits for fertility .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Quinapyramine: this compound is unique in its ability to target the mitochondria of Trypanosoma parasites specifically, making it highly effective in treating trypanosomiasis. Its uptake through the P2 adenosine transporter also distinguishes it from other trypanocidal agents .

Biologische Aktivität

Quinapyramine, specifically in its sulfate form (this compound sulfate), is an antiprotozoal drug primarily used in veterinary medicine to treat infections caused by trypanosomes, particularly Trypanosoma evansi and Trypanosoma equiperdum. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and safety through various studies and case reports.

This compound exerts its effects by interfering with the DNA synthesis of trypanosomes and inhibiting mitochondrial ribosomal activity. This disruption leads to the death of the parasites, making it effective against diseases such as surra and dourine. Notably, this compound's resistance mechanisms involve variations in the mitochondrial membrane potential of the parasites, which complicates treatment strategies .

Case Study: Treatment of Dourine

In a notable case study involving an 8-year-old stallion diagnosed with dourine caused by Trypanosoma equiperdum, combination therapy using this compound sulfate and diminazene aceturate was implemented. The treatment resulted in a significant improvement in the horse's health, with no detectable trypanosome infection post-treatment and a seronegative status maintained for over 2.5 years. This suggests that early intervention with this compound can effectively manage dourine without relapse .

Comparative Efficacy

A comparative study assessed the efficacy of this compound sulfate against melarsoprol in rats infected with Trypanosoma evansi. The results indicated that this compound was effective at reducing parasitemia levels, although melarsoprol demonstrated superior efficacy at higher doses. However, this compound's lower toxicity profile makes it a valuable option in certain clinical scenarios .

Formulation Innovations

Recent research has explored innovative formulations to enhance the therapeutic profile of this compound. For instance, encapsulating this compound sulfate in chitosan-mannitol nanoparticles (ChQS-NPs) has shown promise. This formulation not only improves the drug's stability and bioavailability but also reduces its toxicity. In studies with infected rabbits, ChQS-NPs demonstrated significant trypanocidal activity while minimizing adverse effects typically associated with this compound administration .

Table 1: Cytotoxicity Assessment of ChQS-NPs vs. This compound

SampleConcentration (μg/ml)Comet Tails
Negative Control00
ChQS-NPs5,0007
This compound5,0004
ChQS-NPs2,5005
ChQS-NPs3121
This compound3122
ChQS-NPs100
This compound100
Positive Control (H2O2)30013

This table illustrates the cytotoxic effects observed with varying concentrations of this compound and its nanoparticle formulation on mammalian cells, indicating that lower doses can achieve effective results with reduced toxicity .

Safety Profile

Despite its efficacy, this compound has been associated with adverse reactions in some animal models. The encapsulation strategy using nanoparticles has shown to mitigate these side effects significantly while maintaining therapeutic effectiveness. In studies involving rabbits infected with T. evansi, treated animals exhibited improved clinical symptoms and increased survival rates compared to those receiving standard treatments .

Eigenschaften

IUPAC Name

6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16/h5-9,18H,1-4H3,(H2,19,20,21)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJWBVJQFGRCEB-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23609-65-6 (chloride), 3270-78-8 (dimethyl sulfate)
Record name Quinapyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20493-41-8, 23609-65-6
Record name Quinapyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-amino-6-(2-amino-1,6-dimethyl-4-pyrimidinioamino)-1,2-dimethylquinolinium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINAPYRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2NT1100WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinapyramine
Reactant of Route 2
Quinapyramine
Reactant of Route 3
Quinapyramine
Reactant of Route 4
Quinapyramine
Reactant of Route 5
Quinapyramine
Reactant of Route 6
Quinapyramine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.